5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClNO
IUPAC Name: 5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
It belongs to the class of indole-based compounds, which often exhibit diverse biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes::
Radical Protodeboronation:
- Specific industrial production methods are not widely documented, but research labs can synthesize it using the above protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a versatile intermediate in the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Potential use in materials science or fine chemicals.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other indole-based derivatives with similar structures.
Properties
Molecular Formula |
C26H21Cl2N3O |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C26H21Cl2N3O/c1-31-23-11-10-19(28)14-21(23)24(16-6-8-18(27)9-7-16)25(31)26(32)29-13-12-17-15-30-22-5-3-2-4-20(17)22/h2-11,14-15,30H,12-13H2,1H3,(H,29,32) |
InChI Key |
QRYSBZUMQSKLNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.